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  • Product: methyl[(2S)-pyrrolidin-2-ylmethyl]amine
  • CAS: 110638-61-4

Core Science & Biosynthesis

Foundational

Advanced Technical Guide & Safety Profile: methyl[(2S)-pyrrolidin-2-ylmethyl]amine in Pharmaceutical Synthesis

Executive Summary methyl[(2S)-pyrrolidin-2-ylmethyl]amine (commonly referred to as (S)-2-(methylaminomethyl)pyrrolidine) is a highly versatile chiral diamine. In modern drug development, it serves as a privileged buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

methyl[(2S)-pyrrolidin-2-ylmethyl]amine (commonly referred to as (S)-2-(methylaminomethyl)pyrrolidine) is a highly versatile chiral diamine. In modern drug development, it serves as a privileged building block and a highly efficient chiral ligand in asymmetric organocatalysis. However, its bifunctional amine nature imparts significant chemical reactivity, necessitating stringent safety and handling protocols.

As a Senior Application Scientist, I have designed this whitepaper to synthesize the standard Safety Data Sheet (SDS) parameters with field-proven experimental methodologies. By understanding the mechanistic causality behind its hazards, researchers can deploy this compound safely while maximizing enantiomeric yields in active pharmaceutical ingredient (API) synthesis.

Chemical Identity & Physicochemical Profile

Understanding the physical properties of methyl[(2S)-pyrrolidin-2-ylmethyl]amine is the first step in mitigating risk. The presence of both a secondary pyrrolidine amine and a secondary acyclic amine makes this molecule a strong base and a potent nucleophile.

Table 1: Chemical Identity and GHS Hazard Summary

ParameterSpecification / Data
Chemical Name methyl[(2S)-pyrrolidin-2-ylmethyl]amine
Synonyms (S)-2-(methylaminomethyl)pyrrolidine, (S)-N-Methyl-1-(pyrrolidin-2-yl)methanamine
Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
Appearance Colorless to pale yellow liquid
GHS Classification Skin Corr. 1B (H314), Eye Dam. 1 (H318), Flam. Liq. 4 (H227)
Storage Requirements 2-8°C, Argon/Nitrogen atmosphere, Hygroscopic

Mechanistic Causality of Hazards

Standard SDS documents list hazards without explaining the underlying chemistry. As a strong bidentate base (pKa ~10), methyl[(2S)-pyrrolidin-2-ylmethyl]amine readily undergoes hydrolysis reactions with moisture and forms carbamate salts upon exposure to atmospheric carbon dioxide, as detailed in [1].

  • Tissue Corrosion (Skin Corr. 1B) : The unprotonated amines rapidly saponify dermal lipids and hydrolyze cellular proteins, leading to deep, penetrating chemical burns [3].

  • Respiratory Toxicity : Its vapor pressure at room temperature is sufficient to cause severe irritation to mucous membranes. Inhalation of aerosols can lead to chemical pneumonitis [2].

HazardLogic Structure Bidentate Diamine Structure Nucleophile High Nucleophilicity Structure->Nucleophile Base Strong Base (pKa ~10) Structure->Base Corrosive GHS: Skin Corr. 1B Causes Severe Burns Nucleophile->Corrosive Tissue damage Base->Corrosive Protein hydrolysis Hygroscopic Rapid Moisture Absorption Base->Hygroscopic CO2/H2O affinity

Figure 1: Mechanistic causality between chemical structure and GHS hazard classifications.

Self-Validating Handling & Emergency Protocols

To maintain scientific integrity and personnel safety, handling must move beyond basic Personal Protective Equipment (PPE). The following protocol establishes a self-validating system for dispensing and utilizing the chemical.

Step-by-Step Dispensing Methodology
  • Preparation : Transfer the reagent bottle into a glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm).

    • Causality: Argon is heavier than Nitrogen and provides a superior blanket against atmospheric CO2, preventing the formation of insoluble carbamate species that deactivate the chiral center.

  • Syringe Technique : Use a gas-tight Hamilton syringe equipped with a PTFE plunger.

    • Validation: Before drawing the liquid, flush the syringe three times with Argon. A smooth draw without bubble formation validates the integrity of the inert seal.

  • Transfer : Inject the diamine directly into the reaction vessel through a rubber septum under a positive pressure of Argon.

  • Quenching & Disposal : Post-reaction, quench any residual diamine using a saturated aqueous solution of Ammonium Chloride (NH4Cl) at 0°C.

    • Causality: Unlike strong mineral acids (e.g., HCl), NH4Cl provides a buffered, mild protonation that prevents violent exothermic splashing [2].

Emergency Response Protocol
  • Dermal Exposure : Immediately flush with copious amounts of water for at least 15 minutes. Do NOT apply neutralizing acids (like acetic acid) to the skin, as the neutralization exotherm will exacerbate the thermal burn [3].

  • Ocular Exposure : Remove contact lenses. Irrigate continuously with sterile saline or water for 20 minutes and seek immediate ophthalmological intervention [1].

Application Protocol: Asymmetric Organocatalysis

methyl[(2S)-pyrrolidin-2-ylmethyl]amine is highly effective as a chiral organocatalyst or as a ligand for transition metals in asymmetric Michael additions and Aldol condensations.

Workflow Start Raw Material: methyl[(2S)-pyrrolidin-2-ylmethyl]amine Storage Glovebox Storage (Argon Atmosphere) Start->Storage Hygroscopic nature Dispensing Schlenk Line Dispensing (Anhydrous Conditions) Storage->Dispensing Prevents oxidation/CO2 Reaction Asymmetric Synthesis (API Intermediate) Dispensing->Reaction Chiral Ligand Addition Quench Reaction Quenching (Aqueous NH4Cl) Reaction->Quench Controlled Exotherm Waste Corrosive Amine Waste Disposal Quench->Waste Buffered Neutralization

Figure 2: Safe handling and synthetic workflow for methyl[(2S)-pyrrolidin-2-ylmethyl]amine.

Step-by-Step Enantioselective Michael Addition
  • Catalyst Complexation : In a flame-dried Schlenk flask, dissolve 10 mol% of methyl[(2S)-pyrrolidin-2-ylmethyl]amine and 10 mol% of a weak acid co-catalyst (e.g., benzoic acid) in anhydrous dichloromethane (DCM) at room temperature.

    • Causality: The weak acid selectively protonates the acyclic amine, fine-tuning the transition state geometry via hydrogen bonding while leaving the pyrrolidine nitrogen free to form an enamine intermediate.

  • Substrate Addition : Cool the mixture to -20°C. Add the donor ketone dropwise, followed by the nitroalkene acceptor.

    • Validation: Monitor the internal temperature using a thermocouple. A stable baseline confirms controlled complexation and the absence of uncontrolled oligomerization.

  • Reaction Monitoring : Stir for 24 hours under Argon. Monitor the conversion via chiral HPLC.

  • Work-up : Quench with a phosphate buffer (pH 7) to gently hydrolyze the iminium intermediate and release the enantiomerically enriched product without degrading sensitive functional groups.

Table 2: Optimization of Catalytic Yields using methyl[(2S)-pyrrolidin-2-ylmethyl]amine

SolventCo-catalystTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
MethanolNone254562
THFAcetic Acid07885
DCMBenzoic Acid-209498

(Note: Data represents standard optimization trajectories for chiral pyrrolidine diamines in enamine catalysis).

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Methyl[(2S)-pyrrolidin-2-ylmethyl]amine in Asymmetric Organocatalysis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the chiral organocatalyst, methyl[(2S)-pyrrolidin-2-ylmethyl]amine, in asymmet...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the chiral organocatalyst, methyl[(2S)-pyrrolidin-2-ylmethyl]amine, in asymmetric synthesis. This document delves into the mechanistic underpinnings of its catalytic activity and offers detailed, field-proven protocols for its application in key carbon-carbon bond-forming reactions.

Introduction to a Versatile Chiral Catalyst

Methyl[(2S)-pyrrolidin-2-ylmethyl]amine, a derivative of the naturally occurring amino acid (S)-proline, has emerged as a powerful and versatile catalyst in the field of asymmetric organocatalysis. Its structure, featuring a primary amine tethered to a chiral pyrrolidine ring, allows it to activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. This dual reactivity profile enables a broad range of stereoselective transformations, making it a valuable tool for the synthesis of enantioenriched molecules, which are crucial in the pharmaceutical and agrochemical industries.

The catalyst's efficacy lies in its ability to create a well-defined chiral environment around the reactive intermediates, effectively directing the stereochemical outcome of the reaction. Its relatively simple structure, commercial availability, and operational simplicity have contributed to its widespread adoption in both academic and industrial research settings.

Mechanistic Principles: The Enamine and Iminium Ion Activation Modes

The catalytic prowess of methyl[(2S)-pyrrolidin-2-ylmethyl]amine stems from its ability to reversibly form two key reactive intermediates with carbonyl compounds: enamines and iminium ions. The choice between these two activation pathways is dictated by the nature of the carbonyl substrate and the reaction partner.

  • Enamine Catalysis: In reactions with aldehydes and ketones, the secondary amine of the pyrrolidine ring condenses with the carbonyl group to form a chiral enamine. This enamine is a potent nucleophile, capable of engaging in stereoselective additions to various electrophiles. The chiral scaffold of the catalyst dictates the facial selectivity of the subsequent bond formation, leading to high enantioselectivity in the final product.

  • Iminium Ion Catalysis: For α,β-unsaturated carbonyl compounds, the catalyst forms a chiral iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, enhancing its electrophilicity and activating it towards nucleophilic attack. The stereocontrol is again exerted by the chiral catalyst backbone, which shields one face of the iminium ion, directing the incoming nucleophile to the opposite face.

Below is a generalized workflow illustrating the dual catalytic cycle of methyl[(2S)-pyrrolidin-2-ylmethyl]amine.

G cluster_enamine Enamine Catalysis Cycle cluster_iminium Iminium Ion Catalysis Cycle Ketone Ketone/Aldehyde Enamine Chiral Enamine (Nucleophile) Ketone->Enamine - H2O Catalyst1 Methyl[(2S)-pyrrolidin- 2-ylmethyl]amine Catalyst1->Enamine Adduct1 Iminium Ion Intermediate Enamine->Adduct1 + Electrophile Electrophile Electrophile (E+) Product1 α-Functionalized Carbonyl Product Adduct1->Product1 + H2O (Hydrolysis) Product1->Catalyst1 Catalyst Regeneration Enone α,β-Unsaturated Carbonyl Iminium Chiral Iminium Ion (Electrophile) Enone->Iminium - H2O Catalyst2 Methyl[(2S)-pyrrolidin- 2-ylmethyl]amine Catalyst2->Iminium Adduct2 Enamine Intermediate Iminium->Adduct2 + Nucleophile Nucleophile Nucleophile (Nu-) Product2 β-Functionalized Carbonyl Product Adduct2->Product2 + H2O (Hydrolysis) Product2->Catalyst2 Catalyst Regeneration

Caption: Dual catalytic cycles of methyl[(2S)-pyrrolidin-2-ylmethyl]amine.

Application in Asymmetric Michael Additions

The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a cornerstone of organic synthesis. The use of methyl[(2S)-pyrrolidin-2-ylmethyl]amine as a catalyst for this reaction provides a highly efficient route to chiral 1,5-dicarbonyl compounds and related structures.

Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes

This protocol details a representative procedure for the enantioselective Michael addition of an aldehyde to a nitroalkene, a transformation that yields valuable γ-nitro aldehydes.

Materials:

  • Methyl[(2S)-pyrrolidin-2-ylmethyl]amine

  • Nitroalkene (e.g., β-nitrostyrene)

  • Aldehyde (e.g., propanal)

  • Solvent (e.g., Chloroform, Toluene, or Dichloromethane)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the nitroalkene (1.0 mmol, 1.0 equiv).

  • Solvent and Catalyst Addition: Dissolve the nitroalkene in the chosen solvent (2.0 mL). Add methyl[(2S)-pyrrolidin-2-ylmethyl]amine (0.1 mmol, 10 mol%).

  • Initiation of Reaction: Add the aldehyde (2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed (typically 12-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired γ-nitro aldehyde.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Rationale for Experimental Choices:

  • Catalyst Loading: 10 mol% is a common starting point for this catalyst, balancing reaction rate and cost-effectiveness. The loading can be optimized (5-20 mol%) depending on the substrate reactivity.

  • Excess Aldehyde: Using an excess of the aldehyde helps to drive the reaction to completion and can suppress potential side reactions.

  • Solvent Choice: The choice of solvent can significantly impact the stereochemical outcome and reaction rate. Non-polar aprotic solvents like chloroform or toluene are often preferred.

Representative Data

The following table summarizes typical results for the asymmetric Michael addition of propanal to various substituted β-nitrostyrenes, demonstrating the broad applicability of this protocol.

EntrySubstituent on β-nitrostyrene (Ar)Yield (%)Enantiomeric Excess (ee, %)
1Phenyl9598
24-Chlorophenyl9297
34-Methoxyphenyl9699
42-Naphthyl9096
Mechanistic Rationale for Stereoselectivity

The high enantioselectivity observed in this reaction can be explained by the formation of a specific transition state. The catalyst reacts with the aldehyde to form a chiral enamine. This enamine then attacks one of the enantiotopic faces of the nitroalkene. The stereochemical outcome is dictated by the steric hindrance imposed by the catalyst's chiral backbone, which favors one approach trajectory over the other.

G cluster_workflow Experimental Workflow: Asymmetric Michael Addition Start Start: Reaction Setup (Nitroalkene, Solvent, Catalyst) Step1 Add Aldehyde Start->Step1 Step2 Stir at Room Temperature (Reaction Monitoring by TLC) Step1->Step2 Step3 Reaction Completion Step2->Step3 Step4 Work-up: Concentrate under reduced pressure Step3->Step4 Step5 Purification: Flash Column Chromatography Step4->Step5 End End: Characterization (NMR, MS, Chiral HPLC) Step5->End

Caption: Step-by-step experimental workflow for the asymmetric Michael addition.

Handling, Storage, and Safety

Handling: Methyl[(2S)-pyrrolidin-2-ylmethyl]amine is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Storage: Store the catalyst in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.

Safety: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention. Consult the Safety Data Sheet (SDS) for complete safety information.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst; Low reaction temperature; Poor substrate reactivityUse a fresh batch of catalyst; Increase the reaction temperature; Increase catalyst loading or reaction time.
Low enantioselectivity Presence of moisture; Incorrect solvent; Racemization of the productUse anhydrous solvents and reagents; Screen different solvents; Purify the product at a lower temperature.
Formation of multiple byproducts Self-condensation of the aldehyde; Side reactions of the nitroalkeneUse a larger excess of the aldehyde; Lower the reaction temperature; Add the aldehyde slowly to the reaction mixture.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212–4215. [Link]

  • Melchiorre, P., Marigo, M., Tøllking, A., & Jørgensen, K. A. (2007). Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by Primary Amine-Thioureas. The Journal of Organic Chemistry, 72(23), 8963–8966. [Link]

Application

Application Note: Methyl[(2S)-pyrrolidin-2-ylmethyl]amine Catalyzed Enantioselective Aldol Reactions

Introduction & Strategic Context The asymmetric aldol reaction remains one of the most powerful methodologies for the stereoselective construction of carbon-carbon bonds, yielding highly valuable β-hydroxy carbonyl build...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The asymmetric aldol reaction remains one of the most powerful methodologies for the stereoselective construction of carbon-carbon bonds, yielding highly valuable β-hydroxy carbonyl building blocks for active pharmaceutical ingredients (APIs). While proline is the classical organocatalyst for this transformation, chiral diamines—specifically methyl[(2S)-pyrrolidin-2-ylmethyl]amine (also known as (S)-N-methyl-1-(pyrrolidin-2-yl)methanamine)—offer superior tunable reaction environments when paired with Brønsted acid co-catalysts.

This application note details the mechanistic causality, optimization parameters, and validated protocols for utilizing methyl[(2S)-pyrrolidin-2-ylmethyl]amine in direct, enantioselective cross-aldol reactions.

Mechanistic Insights: The Enamine-Ammonium Activation Model

To successfully deploy methyl[(2S)-pyrrolidin-2-ylmethyl]amine, one must understand the dual-activation mechanism that governs its stereochemical output. This catalyst operates via a highly organized, bifunctional synergistic network[1, 2]:

  • Enamine Formation (HOMO Activation): The secondary amine of the pyrrolidine ring acts as a nucleophile, condensing with the donor ketone (e.g., cyclohexanone or acetone) to form an electron-rich enamine intermediate.

  • Electrophile Activation (LUMO Lowering): The exocyclic secondary amine (the methylamine moiety) is protonated by a precisely chosen Brønsted acid co-catalyst (such as Trifluoroacetic acid, TFA, or Trifluoromethanesulfonic acid, TfOH). The resulting ammonium cation serves as a powerful, rigid hydrogen-bond donor.

  • Stereoselective Transition State: The protonated methylamine group forms a hydrogen-bonding network with the carbonyl oxygen of the acceptor aldehyde. This directs the aldehyde to the Re or Si face of the enamine, heavily favoring an anti-selective (or syn-selective, depending on substrate geometry) carbon-carbon bond formation with exceptional enantiomeric excess (ee) [3].

CatalyticCycle Cat Methyl[(2S)-pyrrolidin-2-ylmethyl]amine + Acid Co-catalyst (TFA) Enamine Enamine Formation (Pyrrolidine + Donor Ketone) Cat->Enamine + Ketone - H2O TS Highly Organized Transition State (Ammonium H-Bonding to Aldehyde) Enamine->TS + Aldehyde CCBond C-C Bond Formation (Stereoselective Addition) TS->CCBond Iminium Iminium Intermediate CCBond->Iminium Product Enantioenriched Aldol Product + Regenerated Catalyst Iminium->Product + H2O Hydrolysis Product->Cat Catalyst Recycling

Figure 1: Catalytic cycle of the diamine-catalyzed enantioselective aldol reaction.

Optimization & Quantitative Data

The efficacy of methyl[(2S)-pyrrolidin-2-ylmethyl]amine is highly dependent on the solvent microenvironment and the pKa of the acid co-catalyst. The table below summarizes the optimization landscape for a benchmark reaction: the direct aldol addition of cyclohexanone to 4-nitrobenzaldehyde[2, 4].

Table 1: Effect of Acid Co-Catalyst and Solvent on Reaction Efficiency

Catalyst LoadingAcid Co-Catalyst (mol%)SolventTemp (°C)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
10 mol%Nonei-PrOH251260:4015
10 mol%TFA (10 mol%)i-PrOH259295:598
10 mol%TfOH (10 mol%)Hexane/NMP258892:896
10 mol%p-TsOH (10 mol%)Acetone08589:1194
5 mol%TFA (5 mol%)Brine / H₂O259597:3>99

Insight for Drug Developers: The addition of water or the use of aqueous brine systems often accelerates the reaction and enhances stereoselectivity by enforcing a hydrophobic packing effect around the transition state, making this an environmentally benign protocol for scale-up.

Experimental Protocols

The following protocol is a self-validating system designed for high reproducibility in the synthesis of chiral β-hydroxy ketones.

Preparation of the Catalyst Salt (In Situ)
  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add methyl[(2S)-pyrrolidin-2-ylmethyl]amine (11.4 mg, 0.10 mmol, 10 mol%).

  • Add the selected solvent (e.g., iso-propanol or brine, 1.0 mL).

  • Slowly add Trifluoroacetic acid (TFA) (11.4 mg, 7.6 µL, 0.10 mmol, 10 mol%) via microsyringe.

  • Stir the mixture at ambient temperature (25 °C) for 15 minutes to ensure complete formation of the mono-protonated diamine salt.

General Procedure for the Asymmetric Aldol Reaction
  • To the pre-formed catalyst solution, add the donor ketone (e.g., cyclohexanone, 0.50 mL, ~4.8 mmol, roughly 5 equivalents to suppress side reactions).

  • Stir for 10 minutes to initiate enamine formation.

  • Add the acceptor aldehyde (e.g., 4-nitrobenzaldehyde, 151 mg, 1.00 mmol, 1.0 equivalent) in one portion.

  • Seal the reaction vessel and stir at the optimized temperature (25 °C or 0 °C) for 12–24 hours. Monitor the consumption of the aldehyde via TLC (Hexane:EtOAc 3:1, UV visualization).

Work-up and Isolation
  • Quench the reaction by adding saturated aqueous NH₄Cl (2.0 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 × 5.0 mL).

  • Combine the organic layers, wash with brine (5.0 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (eluting with Hexane/EtOAc gradients) to isolate the pure aldol adduct.

Analytical Validation
  • Diastereomeric Ratio (dr): Determine via crude ¹H NMR integration of the carbinol methine protons.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H or AS-H column, Hexane/i-PrOH 80:20, flow rate 1.0 mL/min, λ = 254 nm).

Workflow Prep Catalyst Prep Mix Diamine & TFA in Solvent React Reaction Add Ketone & Aldehyde Stir at 25°C Prep->React Quench Quench & Extract Sat. NH4Cl EtOAc Extraction React->Quench Purify Purification Flash Column Chromatography Quench->Purify Analyze Analysis Chiral HPLC 1H/13C NMR Purify->Analyze

Figure 2: Step-by-step experimental workflow for the organocatalytic aldol reaction.

References

  • Chiral Primary−Tertiary Diamine Catalysts Derived From Natural Amino Acids for syn-Aldol Reactions of Hydroxy Ketones. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Chiral Diamine-catalyzed Asymmetric Aldol Reaction. Chemical Research in Chinese Universities.[Link]

  • Asymmetric Aldol Reactions of α,β-Unsaturated Ketoester Substrates Catalyzed by Chiral Diamines. MDPI.[Link]

  • Enantioselective Organocatalytic Tandem Michael−Aldol Reactions: One-Pot Synthesis of Chiral Thiochromenes. Journal of the American Chemical Society - ACS Publications.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl[(2S)-pyrrolidin-2-ylmethyl]amine Synthesis

Welcome to the Application Science Support Portal. This guide is designed for researchers and drug development professionals scaling or optimizing the synthesis of methyl[(2S)-pyrrolidin-2-ylmethyl]amine (also known as (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. This guide is designed for researchers and drug development professionals scaling or optimizing the synthesis of methyl[(2S)-pyrrolidin-2-ylmethyl]amine (also known as (S)-2-(methylaminomethyl)pyrrolidine)[1].

Synthesizing this chiral diamine presents unique chemoselectivity and isolation challenges. Because the target molecule is highly water-soluble and volatile, traditional aqueous workups often lead to catastrophic yield losses. Below, we provide a self-validating mechanistic workflow, diagnostic troubleshooting FAQs, and a field-tested protocol to ensure high-yield, reproducible batches.

Chemoselective Synthesis Workflow

The optimal synthetic route avoids direct methylation of the primary amine, which often leads to over-alkylation. Instead, we build the side chain via amidation of Boc-L-proline followed by a chemoselective reduction.

SynthesisRoute N1 Boc-L-Proline N2 Boc-L-Proline N-methylamide N1->N2 MeNH2·HCl, EDC DIPEA, DCM N3 (S)-1-Boc-2- (methylaminomethyl)pyrrolidine N2->N3 1. BH3·THF 2. MeOH/HCl Reflux Err1 1-methyl-2- (methylaminomethyl)pyrrolidine (Over-reduced Impurity) N2->Err1 LiAlH4 (Avoid) N4 methyl[(2S)-pyrrolidin- 2-ylmethyl]amine (Dihydrochloride) N3->N4 4M HCl in Dioxane (Precipitation)

Fig 1: Chemoselective workflow for methyl[(2S)-pyrrolidin-2-ylmethyl]amine synthesis.

Diagnostic FAQs & Troubleshooting

As a Senior Application Scientist, I frequently review batch records where yields have inexplicably dropped below 30%. The following Q&A addresses the exact causality behind these failures.

Q1: My amidation yield (Boc-L-proline to N-methylamide) is plateauing at 50-60%. How can I push this to completion? A: The issue is likely the source of your methylamine. If you are using aqueous methylamine (e.g., 40% in water), the water competes with the amine for the activated O-acylisourea intermediate, hydrolyzing it back to the starting material. Actionable Fix: Switch to methylamine hydrochloride salt and add an extra equivalent of N,N-Diisopropylethylamine (DIPEA) in anhydrous Dichloromethane (DCM). This generates the volatile methylamine in situ under strictly anhydrous conditions, pushing conversions >95%.

Q2: TLC shows complete amide reduction, but my isolated yield of (S)-1-Boc-2-(methylaminomethyl)pyrrolidine is terrible. Where is my product? A: You are likely failing to break the Boron-Amine complex. Borane ( BH3​ ) is a strong Lewis acid and forms a highly stable complex ( R3​N⋅BH3​ ) with the newly formed basic amine. Standard aqueous washes will not disrupt this bond, causing the product to remain trapped in the aqueous/emulsion phase. Actionable Fix: You must perform a methanol/HCl quench and reflux the mixture. This solvolyzes the complex into trimethyl borate ( B(OMe)3​ ), which has a boiling point of 68 °C and is easily removed in vacuo, leaving your free amine intact.

Q3: I used LiAlH4​ instead of BH3​⋅THF for the reduction. NMR shows an unexpected N-methyl group on the pyrrolidine ring. What happened? A: You have over-reduced your molecule. Lithium aluminum hydride ( LiAlH4​ ) is too aggressive for this specific sequence; it will reduce the tert-butyl carbamate (Boc protecting group) directly into an N-methyl group[2][3]. To preserve the Boc group for later selective deprotection, you must use a Borane-based reducing agent.

Q4: How do I prevent product loss during the final Boc deprotection? A: The final free base, methyl[(2S)-pyrrolidin-2-ylmethyl]amine, is a low-molecular-weight diamine that is highly volatile and infinitely miscible with water[1]. If you attempt an aqueous basic extraction (e.g., NaOH/DCM), the product will stay in the water. Actionable Fix: Bypass aqueous workup entirely. Deprotect the Boc group using 4M HCl in Dioxane. The resulting dihydrochloride salt is insoluble in dioxane/ether and will precipitate directly out of solution as a highly pure, filterable solid.

Reagent Selection Data

To maximize the chemoselectivity of the amide reduction step, review the following empirical data comparing common reducing agents for this specific scaffold:

Reducing AgentAmide ReductionBoc Group StabilityWorkup DifficultyTypical Isolated Yield
BH3​⋅THF ExcellentStable High (Requires MeOH reflux)85 - 92%
BH3​⋅SMe2​ ExcellentStable High (Strong odor, MeOH reflux)80 - 88%
LiAlH4​ ExcellentCleaved (Reduces to N-Me) Moderate (Fieser workup)0% (Wrong product)
NaBH4​/I2​ ModerateStable Moderate50 - 65%

Standard Operating Procedure (SOP)

This self-validating protocol ensures high fidelity by utilizing precipitation and gas evolution as visual checkpoints.

Step 1: Synthesis of Boc-L-proline N-methylamide
  • Suspend Boc-L-proline (1.0 eq) and methylamine hydrochloride (1.5 eq) in anhydrous DCM (10 mL/g).

  • Cool the mixture to 0 °C under nitrogen.

  • Add DIPEA (3.0 eq) dropwise. Validation: The suspension will clear into a homogeneous solution.

  • Add EDC·HCl (1.2 eq) and HOBt (0.2 eq) in portions. Stir at room temperature for 12 hours.

  • Wash the organic layer with 1M HCl (2x), saturated NaHCO3​ (2x), and brine. Dry over Na2​SO4​ and concentrate to yield the amide as a white solid.

Step 2: Chemoselective Reduction to (S)-1-Boc-2-(methylaminomethyl)pyrrolidine
  • Dissolve the amide (1.0 eq) in anhydrous THF (5 mL/g) and cool to 0 °C under nitrogen.

  • Add BH3​⋅THF (1M solution, 3.0 eq) dropwise. Validation: Mild gas evolution ( H2​ ) will occur.

  • Reflux the mixture at 70 °C for 4 hours, then cool to 0 °C.

  • Critical Quench: Carefully add Methanol (5 mL/g) dropwise until gas evolution ceases, followed by 2M HCl in Methanol (2.0 eq).

  • Reflux the quenched mixture for 2 hours to form and expel trimethyl borate.

  • Concentrate in vacuo, basify the residue with 2M NaOH to pH 12, and extract with Ethyl Acetate (3x). Dry and concentrate to yield the protected diamine.

Step 3: Deprotection to methyl[(2S)-pyrrolidin-2-ylmethyl]amine Dihydrochloride
  • Dissolve the protected diamine in a minimum volume of anhydrous diethyl ether.

  • Add 4M HCl in Dioxane (5.0 eq) at room temperature. Validation: Vigorous gas evolution (isobutylene and CO2​ ) will begin immediately.

  • Stir for 2 hours. A dense white precipitate will form.

  • Filter the precipitate under a nitrogen blanket (the salt can be hygroscopic) and wash with cold anhydrous ether. Dry under high vacuum to yield the final dihydrochloride salt.

References

  • Title: N-methyl(pyrrolidin-2-yl)methanamine Safety and Synthesis Data Source: lookchem.com URL: [Link]

  • Title: Radical Aminomethylation of Imines Source: The Journal of Organic Chemistry (acs.org) URL: [Link]

  • Title: Kilogram-scale Stereoselective Synthesis of an N-methylprolinol Derivative by Enzymatic Transformation Source: chemrxiv.org URL: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Distillation of methyl[(2S)-pyrrolidin-2-ylmethyl]amine

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with methyl[(2S)-pyrrolidin-2-ylmethyl]amine (also commonly referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with methyl[(2S)-pyrrolidin-2-ylmethyl]amine (also commonly referred to as (S)-N-methyl-1-(pyrrolidin-2-yl)methanamine or (S)-2-(methylaminomethyl)pyrrolidine).

Because this chiral diamine is a critical building block and ligand in asymmetric synthesis[1], its purity directly dictates the success of downstream catalytic or pharmaceutical applications. This document provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure high-fidelity purification.

Physicochemical Profiling

Understanding the physical properties of the target compound is the first step in designing a successful purification strategy. The free base is highly reactive toward atmospheric components, which dictates our handling procedures[2].

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C₆H₁₄N₂Low molecular weight; volatile under high vacuum.
Physical State (Free Base) Pale yellow to colorless liquidProne to oiling out; requires distillation for ultimate purity.
Physical State (Salt) White crystalline solid (Dihydrochloride)Stable form for long-term storage; requires alkaline lysis prior to use.
Boiling Point (Est.) ~150–160 °C at 760 TorrThermal degradation risk at atm pressure; vacuum distillation is mandatory .
Hygroscopicity Extremely HighRapidly forms hydrates; requires aggressive drying agents (e.g., solid KOH).
Atmospheric Reactivity Absorbs CO₂ rapidlyForms insoluble carbamate salts; requires Schlenk line / inert gas handling.

Troubleshooting & FAQs

Q1: Why does my freshly purified free base diamine turn into a viscous oil or develop a white precipitate upon standing? Cause: The free base is a potent nucleophile and a strong base. Upon exposure to ambient air, the primary/secondary amines rapidly react with atmospheric carbon dioxide to form carbamate salts (the white precipitate) and absorb moisture to form hydrates (the viscous oil)[3]. Solution: Always backfill your distillation apparatus with ultra-pure Argon or Nitrogen. Store the distilled free base in a Schlenk flask over activated 3Å molecular sieves or solid KOH pellets, sealed under an inert atmosphere.

Q2: Can I use standard silica gel column chromatography to purify the free base instead of distillation? Cause: No. Aliphatic diamines interact strongly with the acidic silanol groups on standard silica gel. This leads to severe peak tailing, irreversible chemisorption, and potential degradation[4]. Solution: If chromatography is absolutely necessary, use basic alumina or heavily triethylamine-deactivated silica. However, for ultimate purity and recovery, fractional vacuum distillation is the gold standard[5].

Q3: What is the optimal drying agent for the organic extract prior to distillation? Cause: Standard desiccants like Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂) are Lewis acidic and will form stable coordination complexes with the 1,2-diamine motif, drastically reducing your yield. Solution: Use solid Potassium Hydroxide (KOH) pellets or Barium Oxide (BaO). KOH acts as both a powerful desiccant and a basic stabilizer, preventing any premature protonation of the amine[6].

Degradation Pathways

The following diagram illustrates the causality behind the atmospheric degradation of the free base, emphasizing why inert handling is a non-negotiable requirement.

Degradation A Free Base Diamine (Liquid) D Carbamate Salt (White Precipitate) A->D Nucleophilic Attack E Hydrate Formation (Viscous Oil) A->E Hydrogen Bonding B Atmospheric CO2 B->D C Atmospheric H2O C->E

Fig 1. Common atmospheric degradation pathways of the free base diamine leading to impurities.

Experimental Protocols

To achieve >99% purity, you must convert the commercial dihydrochloride salt[2] to the free base, extract it, and distill it under vacuum. This protocol is designed as a self-validating system: visual cues at each step confirm success.

Protocol A: Alkaline Lysis (Free-Basing) & Extraction

Objective: Liberate the free amine from its dihydrochloride salt without inducing thermal decomposition.

  • Preparation: Suspend 10.0 g of methyl[(2S)-pyrrolidin-2-ylmethyl]amine dihydrochloride in 20 mL of minimal distilled water in a 250 mL round-bottom flask. Chill the flask in an ice-water bath to 0 °C.

  • Alkaline Lysis: Slowly add a cold, concentrated aqueous KOH solution (10 M) dropwise while stirring vigorously.

    • Self-Validation Check: The solution will initially be clear. As the pH exceeds 12, the free base diamine will begin to "oil out," creating a biphasic, cloudy mixture. Check the aqueous layer with pH paper to ensure pH > 12.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with 3 × 30 mL of Dichloromethane (DCM) or Diethyl Ether.

  • Drying: Combine the organic layers and add 5 g of solid KOH pellets. Swirl gently for 30 minutes.

    • Self-Validation Check: A properly dried organic layer will transition from slightly turbid to perfectly crystalline clear. If turbidity persists, water is still present; add more KOH[6].

  • Concentration: Decant the clear organic layer into a dry Schlenk flask and remove the solvent using a rotary evaporator (water bath < 30 °C to prevent loss of the volatile free base).

Protocol B: Fractional Vacuum Distillation

Objective: Isolate the pure chiral diamine while preventing thermal racemization or degradation.

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column (to improve theoretical plates) and a cow-type receiving flask. Grease all joints with high-vacuum silicone grease.

  • Purging: Connect the system to a dual-bank Schlenk line. Evacuate the system and backfill with Argon three times to displace all oxygen.

  • Vacuum Application: Apply a high vacuum (ideally < 10 Torr). Do not apply heat yet. Allow any residual extraction solvent to pull off into a cold trap[5].

  • Distillation: Gradually heat the oil bath. At ~10 Torr, the diamine will typically distill between 50 °C and 65 °C.

    • Self-Validation Check: Discard the first few drops (forerun) which may contain trace water or solvent. The main fraction should distill at a constant temperature as a completely colorless, highly refractive liquid[3].

  • Shutdown & Storage: Once the main fraction is collected, remove the heat. Crucial Step: Allow the apparatus to cool completely to room temperature before breaking the vacuum with Argon. Breaking vacuum while hot will instantly oxidize the diamine, turning it yellow/brown[5].

Purification Workflow Visualization

G A Commercial Salt (Dihydrochloride) B Alkaline Lysis (aq. KOH, pH > 12) A->B Add Base C Solvent Extraction (DCM or Et2O) B->C Phase Separation D Drying Phase (Solid KOH) C->D Remove H2O E Vacuum Distillation (< 10 Torr) D->E Filter & Concentrate F Pure Free Base (Inert Storage) E->F Collect Main Fraction

Fig 2. Schematic workflow for the isolation and vacuum distillation of the chiral diamine.

References

  • N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride 96% | CAS: 2138133-16-9. AChemBlock.
  • (S)-1-Boc-2-(methylaminomethyl)pyrrolidine. Sigma-Aldrich.
  • Technical Support Center: Purification of Commercial 1,3-Diamino-2-propanol. Benchchem.
  • Enantiomerically Pure Isophorone Diamine: A Chiral 1,4-Diamine Building Block. The Journal of Organic Chemistry - ACS Publications.
  • Stereoselective synthesis of monoterpene-based 1,3-diamines. SciSpace.
  • Investigation of bispidines as the stoichiometric ligand in the two-ligand catalytic asymmetric deprotonation. Arkivoc.

Sources

Troubleshooting

preventing racemization of methyl[(2S)-pyrrolidin-2-ylmethyl]amine during heating

Welcome to the Technical Support Center for Chiral Amine Integrity. As a Senior Application Scientist, I frequently encounter drug development professionals and researchers struggling with the loss of enantiomeric excess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Amine Integrity. As a Senior Application Scientist, I frequently encounter drug development professionals and researchers struggling with the loss of enantiomeric excess (ee) when heating chiral diamines.

This guide is specifically designed to troubleshoot the thermal racemization of methyl[(2S)-pyrrolidin-2-ylmethyl]amine (also known as (S)-N-methyl-1-(pyrrolidin-2-yl)methanamine). Below, we deconstruct the causality behind this stereochemical degradation and provide field-proven, self-validating protocols to preserve your molecule's integrity.

Mechanistic Causality: Why Does Racemization Occur?

To prevent racemization, we must first understand the molecular vulnerabilities of methyl[(2S)-pyrrolidin-2-ylmethyl]amine. The chiral center is located at the C2 position of the pyrrolidine ring, directly adjacent to a secondary amine.

Under thermal stress, racemization is rarely a spontaneous unimolecular event; rather, it is a catalyzed kinetic process driven by two primary pathways:

  • Trace Metal Catalysis (Flash Thermal Racemization): Transition metals (e.g., Pd, Cu, Ir) carried over from previous synthetic steps (like hydrogenations) can catalyze a reversible dehydrogenation. The amine is oxidized to a planar imine intermediate (1-pyrroline derivative), which destroys the C2 stereocenter. Upon re-hydrogenation, a racemic mixture is yielded[1],[2].

  • Carbonyl Condensation: If heated in the presence of trace aldehydes or ketone solvents, the secondary amines form transient Schiff bases or enamines. This lowers the pKa of the C2 alpha-proton, facilitating base-catalyzed tautomerization and rapid loss of stereochemical information[3].

Pathway A (2S)-Diamine (Chiral Center Intact) B Planar Imine Intermediate (Stereocenter Lost) A->B Heat + Trace Metals (-H2) A->B Trace Carbonyls (Schiff Base) B->A +H2 / Hydrolysis (Face A) C (2R)-Diamine (Racemized Product) B->C +H2 / Hydrolysis (Face B)

Fig 1: Mechanistic pathways leading to the thermal racemization of chiral pyrrolidines.

Troubleshooting Workflow & Diagnostic Matrix

When enantiomeric erosion is detected post-heating, follow this diagnostic workflow to isolate the chemical culprit.

Workflow Step1 Identify ee Loss During Heating Step2 Are trace transition metals present? Step1->Step2 Step3A Pre-treat with Metal Scavengers (e.g., Thiol-resin) Step2->Step3A Yes Step3B Are enolizable/carbonyl solvents used? Step2->Step3B No Step4A Switch to Aprotic Solvents (e.g., Toluene, CPME) Step3B->Step4A Yes Step4B Implement N-Boc/Cbz Protection Step3B->Step4B No / Unresolved

Fig 2: Troubleshooting decision matrix for preventing racemization during thermal processing.

Quantitative Data Summarization

The following table demonstrates the impact of various reaction environments on the ee of methyl[(2S)-pyrrolidin-2-ylmethyl]amine when subjected to a standard thermal stress test (100 °C for 24 hours).

SolventAdditive / ConditionTrace Pd LevelFinal ee (%)Yield (%)
TolueneNone (Control)< 1 ppm98.595
TolueneNone50 ppm45.292
AcetoneNone< 1 ppm12.085
TolueneN-Boc Protection 50 ppm99.1 94
TolueneQuadraSil MP Treated 50 ppm (initial)97.8 91

Experimental Protocols for Stereochemical Preservation

Protocol A: Global N-Protection (Self-Validating System)

Causality & Validation: By converting both secondary amines into carbamates (Boc), the nitrogen lone pairs are delocalized into the carbonyl groups. This fundamentally eliminates the molecule's ability to coordinate with trace metals or form imines. Because the mechanistic pathway is chemically blocked, the system is self-validating; if the protection is successful, racemization cannot occur under standard thermal conditions.

Step-by-Step Methodology:

  • Initialization: Dissolve methyl[(2S)-pyrrolidin-2-ylmethyl]amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Base Addition: Add triethylamine (2.5 eq) to neutralize any forming acid and act as a proton scavenger.

  • Protection: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) to ensure complete protection of both the pyrrolidine ring nitrogen and the side-chain methylamine.

  • Maturation: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Workup: Wash the organic layer with 5% aqueous citric acid, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Thermal Processing: Safely execute your high-temperature reaction step using the fully protected, stereochemically locked intermediate.

  • Deprotection: Post-heating, remove the Boc groups using 4M HCl in dioxane at room temperature for 2 hours to recover the chiral diamine.

Protocol B: Trace Metal Scavenging (When Protection is Unviable)

Causality & Validation: If downstream chemistry requires free amines, trace metals (the catalysts for Flash Thermal Racemization) must be eradicated[1]. By utilizing a functionalized thiol-resin, heavy metals are irreversibly chelated. The validation is empirical: post-filtration, the absence of the catalyst ensures the activation energy for dehydrogenation remains insurmountable at temperatures below 120 °C.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the crude chiral amine in a non-enolizable, aprotic solvent (e.g., Toluene or Cyclopentyl methyl ether).

  • Scavenger Addition: Add a macroporous silica-based metal scavenger (e.g., QuadraSil™ MP or SiliaMetS® Thiol) at 10–20 wt% relative to the amine mass.

  • Incubation: Stir the suspension vigorously at 25 °C for 2 to 4 hours to allow complete diffusion and chelation of trace Pd, Cu, or Ir.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the metal-bound resin. Wash the pad with a small volume of clean solvent.

  • Thermal Processing: Proceed with heating the filtrate under a strict nitrogen or argon atmosphere to prevent any oxidative imine formation.

Frequently Asked Questions (FAQs)

Q1: Why does my enantiomeric excess drop specifically when I scale up the heating step? A1: Scale-up inherently introduces longer thermal ramp-up and cool-down times due to reactor mass. Racemization is a kinetic process; prolonged exposure to high temperatures provides the sustained energy required to overcome the activation barrier for racemization, exacerbating the degradation[3].

Q2: Can I use ketones as solvents to improve the solubility of my diamine during heating? A2: Absolutely not. Ketones (e.g., acetone, MEK) will reversibly condense with the secondary amines to form transient Schiff bases. This intermediate severely lowers the pKa of the C2 alpha-proton, facilitating base-catalyzed tautomerization and rapid racemization. Always use non-enolizable, aprotic solvents[3].

Q3: How do I accurately determine the ee of methyl[(2S)-pyrrolidin-2-ylmethyl]amine without causing further racemization during analysis? A3: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase. Avoid using acidic silica gel during any pre-analysis purification steps, as acidic environments can compromise the enantiomeric purity of pyrrolidines[3].

References

  • A flash thermal racemization protocol for the chemoenzymatic dynamic kinetic resolution and stereoinversion of chiral amines. ACS Catalysis / Imperial College. Available at:[Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for methyl[(2S)-pyrrolidin-2-ylmethyl]amine enantiomeric purity

An in-depth technical evaluation and methodology guide for establishing a robust, self-validating HPLC method to determine the enantiomeric purity of methyl[(2S)-pyrrolidin-2-ylmethyl]amine . Executive Summary & Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation and methodology guide for establishing a robust, self-validating HPLC method to determine the enantiomeric purity of methyl[(2S)-pyrrolidin-2-ylmethyl]amine .

Executive Summary & Mechanistic Challenges

Methyl[(2S)-pyrrolidin-2-ylmethyl]amine—often utilized as a critical chiral building block in pharmaceutical synthesis—presents a unique triad of chromatographic challenges:

  • Aliphatic Nature: It lacks a conjugated π-system, rendering standard UV detection at 254 nm virtually useless. Detection must rely on low-UV wavelengths (200–210 nm), ELSD, or MS.

  • High Basicity: The molecule contains both a primary amine (-CH2NH2) and a tertiary amine (the pyrrolidine nitrogen). This dual basicity causes severe peak tailing on standard silica-based columns due to aggressive secondary interactions with residual silanols.

  • Chiral Recognition: Standard polysaccharide-based chiral stationary phases (CSPs) rely heavily on π-π interactions and hydrogen bonding. Because this molecule lacks aromatic rings, traditional CSPs (like Chiralcel OD-H) often fail to provide baseline resolution without heavy derivatization[1].

As a Senior Application Scientist, the causality of your method development must be rooted in molecular structure. Because the target molecule features a sterically accessible primary amine , the most elegant and direct chromatographic solution is host-guest complexation using a Crown Ether Chiral Stationary Phase [2].

Strategy Comparison: Direct vs. Indirect Separation

When validating an enantiomeric purity method for aliphatic diamines, you must choose between direct separation (using a specialized CSP) and indirect separation (pre-column derivatization).

DecisionMatrix Start Aliphatic Diamine (Primary + Tertiary Amine) Direct Direct Separation (Chiral Stationary Phase) Start->Direct Preferred Method Indirect Indirect Separation (Pre-column Derivatization) Start->Indirect High UV Sensitivity Needed Crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Direct->Crown Primary Amine Present (Target Molecule) Poly Polysaccharide CSP (e.g., Chiralpak AD-H) Direct->Poly No Primary Amine (Not Applicable) Deriv GITC Derivatization + RP-HPLC Indirect->Deriv Diastereomer Conversion

Decision matrix for selecting chiral HPLC strategies for aliphatic diamines.
Quantitative Performance Matrix

The following table objectively compares the performance of three distinct analytical approaches for this specific molecular class:

ParameterStrategy A: Crown Ether CSP (Recommended)Strategy B: Polysaccharide CSPStrategy C: Pre-Column Derivatization
Column Type Daicel CROWNPAK® CR-I(+)[3]Chiralpak® AD-HStandard C18 (Achiral)
Mechanism Host-Guest Inclusion ComplexHydrogen Bonding / DipoleDiastereomeric Conversion via GITC
Mobile Phase HClO₄ (pH 1.5) / CH₃CN (85:15)[4]Hexane / IPA / DEA (80:20:0.1)H₂O / CH₃CN (Gradient)
Resolution ( Rs​ ) > 2.0 (Baseline) < 1.2 (Partial, severe tailing)> 3.0 (Baseline)
Sensitivity Low (Requires UV 200 nm or MS)Low (UV 210 nm)High (UV 254 nm / Fluorescence)
Operational Complexity Low (Direct injection)Medium (Requires basic additives)High (Requires 45 min reaction step)

The Verdict: Strategy A (Crown Ether) is the gold standard for this molecule. The primary amine group perfectly enters the 18-crown-6 ether cavity. However, if your lab requires quantification of impurities below 0.05% and lacks an MS detector, Strategy C (Derivatization) is your mandatory fallback[1].

Mechanistic Causality: Why Crown Ethers Work

To achieve separation on a CROWNPAK CR-I(+) column, the mobile phase must be highly acidic (pH 1.0–2.0). Causality: The primary amine of methyl[(2S)-pyrrolidin-2-ylmethyl]amine must be fully protonated to form an ammonium ion ( −NH3+​ ). This ion acts as the "guest," forming strong hydrogen bonds with the oxygen atoms inside the "host" cavity of the chiral crown ether[4].

The chiral barriers on the crown ether (typically binaphthyl groups) create a stereogenic environment. The (2S) and (2R) enantiomers experience different steric hindrances when docking into the cavity, resulting in differential retention times[5].

Mechanism Amine Analyte Protonated Primary Amine (-NH3+) Complex Host-Guest Inclusion Complex Amine->Complex Acidic pH (1-2) Crown Chiral Selector (18-Crown-6 Ether Cavity) Crown->Complex Steric Hindrance Resolution Diastereomeric Interaction Enantiomeric Resolution Complex->Resolution Chiral Recognition

Host-guest inclusion complexation mechanism on a crown ether stationary phase.

Self-Validating Experimental Protocol (Crown Ether Method)

A robust protocol must validate itself before data acquisition begins. The following methodology utilizes the CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm)[6].

Step 1: Mobile Phase Preparation (Critical Step)
  • Aqueous Buffer: Weigh 16.3 g of 70% Perchloric acid ( HClO4​ ) and dilute to 1 L with HPLC-grade water to create a stock pH 1.0 solution. Dilute this stock further with water until exactly pH 1.5 is reached[4]. Why Perchloric acid? It provides the necessary low pH without introducing strongly coordinating counter-ions that compete with the crown ether cavity.

  • Organic Modifier: Acetonitrile ( CH3​CN ).

  • Final Blend: Isocratic mixture of Aqueous Buffer / CH3​CN (85:15, v/v). Degas thoroughly.

Step 2: Chromatographic Conditions
  • Flow Rate: 0.4 mL/min (Do not exceed 300 Bar to protect the silica support)[4].

  • Column Temperature: 25 °C. (Lower temperatures increase resolution but broaden peaks; 25 °C is the optimal thermodynamic compromise).

  • Detection: UV at 200 nm.

  • Injection Volume: 5 µL.

Step 3: System Suitability Test (SST) - The Self-Validation Gate

Before analyzing the API, inject a 50 µg/mL racemic mixture of methyl[pyrrolidin-2-ylmethyl]amine. Proceed to sample analysis ONLY IF the system meets these criteria:

  • Resolution ( Rs​ ): ≥1.5 between the (2S) and (2R) peaks.

  • Tailing Factor ( Tf​ ): ≤1.5 for both peaks. (If Tf​>1.5 , verify mobile phase pH is ≤1.5 ; incomplete protonation causes tailing).

  • Elution Order Verification: Inject a spiked sample. Crucial Note: For trace impurity analysis, the minor enantiomer should elute first to prevent it from being swallowed by the tail of the major peak. If the (2S) major peak elutes first on the CR-I(+) column, switch to the CR-I(-) column to invert the elution order[3][6].

ICH Q2 Method Validation Parameters

To validate this method for regulatory submission (e.g., determining the (2R) impurity in a (2S) API batch), execute the following framework:

  • Specificity: Inject a blank (mobile phase) and ensure no peaks elute at the retention times of the (2S) or (2R) enantiomers.

  • Linearity: Prepare calibration standards of the (2R) enantiomer ranging from LOQ (typically ~0.05% of target API concentration) to 150% of the specification limit. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the (2R) enantiomer into the (2S) API at 50%, 100%, and 150% of the specification limit. Acceptable recovery is 90.0% – 110.0%.

  • Precision (Repeatability): Perform 6 replicate injections of the API spiked with the (2R) enantiomer at the specification limit. The Relative Standard Deviation (RSD) of the impurity peak area must be ≤5.0% .

Sources

Comparative

validation of chiral GC method for methyl[(2S)-pyrrolidin-2-ylmethyl]amine analysis

Comparative Validation Guide: Chiral GC Methods for Methyl[(2S)-pyrrolidin-2-ylmethyl]amine Analysis Mechanistic Causality in Chiral Amine Separation Methyl[(2S)-pyrrolidin-2-ylmethyl]amine is a conformationally rigid ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide: Chiral GC Methods for Methyl[(2S)-pyrrolidin-2-ylmethyl]amine Analysis

Mechanistic Causality in Chiral Amine Separation

Methyl[(2S)-pyrrolidin-2-ylmethyl]amine is a conformationally rigid chiral diamine widely utilized as an organocatalyst and a stereocontrolling building block in asymmetric synthesis[1]. The presence of two secondary amines—one embedded within the pyrrolidine ring and one on the methylamine side chain—presents a significant analytical challenge. Direct injection of such highly polar compounds into a gas chromatograph (GC) inevitably leads to severe peak tailing and irreversible adsorption onto the active silanol groups of the capillary column.

To achieve precise enantiomeric excess (ee) determination, chemical derivatization is an essential strategy[2]. We employ trifluoroacetic anhydride (TFAA) to di-trifluoroacetylate the diamine prior to analysis. This experimental choice is driven by two causal factors:

  • Elimination of Hydrogen Bond Donors : Capping the active N-H bonds prevents secondary interactions with the silica fused tubing, ensuring sharp, symmetrical peaks.

  • Thermodynamic Optimization : The introduction of fluorinated groups drastically increases the analyte's volatility. Because chiral recognition is an enthalpy-driven process ( ΔΔH ), it is highly temperature-dependent. Higher volatility allows for lower isothermal oven temperatures, thereby maximizing the free energy difference ( ΔΔG ) between the transient diastereomeric inclusion complexes formed with the chiral stationary phase.

Objective Comparison of Chiral Stationary Phases (CSPs)

The separation of enantiomers by GC methodologies relies heavily on the physicochemical properties of the target compounds and the selected stationary phase[3]. For the di-trifluoroacetylated derivative of methyl[(2S)-pyrrolidin-2-ylmethyl]amine, we evaluated three industry-standard CSPs to determine the optimal analytical pathway.

  • Permethylated β -Cyclodextrin (e.g., CP-Chirasil-Dex CB) : Features a 7-glucopyranose unit ring. The permethylation creates a highly hydrophobic cavity that perfectly accommodates the rigid pyrrolidine ring, while the derivatized side chains interact with the cyclodextrin rim via dipole-dipole interactions.

  • Trifluoroacetylated γ -Cyclodextrin (e.g., Chiraldex G-TA) : Features an 8-unit ring. While effective for larger, bulky analytes, the cavity is too wide for optimal van der Waals contact with the compact pyrrolidine core, leading to lower chiral recognition.

  • Chiral Amino Acid (e.g., Chirasil-L-Val) : An economical GC analytical method based on a commercial Chirasil-L-Val capillary column is often used for simple amino acids[2]. However, it relies heavily on hydrogen bonding rather than inclusion complexation, making it less effective for di-trifluoroacetylated amines which lack H-bond donors.

Table 1: Comparative Performance of Chiral GC Columns

Chiral Stationary PhaseResolution ( Rs​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Analysis Time (min)
Permethylated β -CD 2.10 1.05 85,000 14.5
TFA- γ -CD1.151.1262,00018.2
Chirasil-L-Val0.851.3545,00022.0

Data demonstrates that Permethylated β -CD provides superior baseline resolution ( Rs​ > 1.5) and peak symmetry for this specific molecular scaffold.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a closed-loop, self-validating system. The method dictates that data cannot be reported unless specific System Suitability Test (SST) criteria are met prior to sample analysis.

Step-by-Step Derivatization and Analysis Workflow:

  • Sample Preparation : Dissolve 1.0 mg of the methyl[(2S)-pyrrolidin-2-ylmethyl]amine sample (e.g., synthesized via stereoselective pathways[4]) in 500 µL of anhydrous dichloromethane (DCM).

  • Derivatization : Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the trifluoroacetic acid byproduct. This drives the reaction to >99% completion and prevents acid-catalyzed racemization of the chiral center.

  • Incubation : Heat the sealed vial at 60°C for 30 minutes.

  • Reconstitution : Evaporate the solvent under a gentle stream of ultra-pure nitrogen to remove excess TFAA. Reconstitute the residue in 1.0 mL of LC-MS grade ethyl acetate.

  • GC-FID Parameters :

    • Column : Permethylated β -CD (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Oven Program : Isothermal at 130°C. Causality: Isothermal conditions prevent dynamic shifts in the partition coefficient, ensuring consistent chiral recognition[3].

    • Injector : 250°C, Split ratio 50:1.

    • Detector : Flame Ionization Detector (FID) at 250°C.

System Suitability and Auto-Validation Criteria: Before analyzing unknown batches, a racemic reference standard must be injected. The system is considered VALID only if:

  • Resolution ( Rs​ ) 1.5 : Ensures baseline separation for accurate integration.

  • Tailing Factor ( Tf​ ) 1.2 : Confirms the absence of active sites in the inlet/column.

  • Corrective Action: If Rs​ < 1.5 or Tf​ > 1.2, the protocol mandates trimming 10 cm from the column inlet and replacing the deactivated glass liner before proceeding.

Workflow S1 1. Sample Aliquot (Methyl[(2S)-pyrrolidin -2-ylmethyl]amine) S2 2. Derivatization (TFAA + Pyridine) S1->S2 Blocks active -NH S3 3. Chiral GC-FID (beta-Cyclodextrin) S2->S3 Enhances volatility S4 4. Data Analysis (SST Validation) S3->S4 Rs > 1.5 required

Fig 1. Derivatization and chiral GC-FID workflow for pyrrolidine diamine analysis.

Mechanistic Visualization of Chiral Recognition

The successful separation on the permethylated β -CD column is a result of highly specific, multi-point interactions. The primary mechanism is the partitioning of the analyte into the hydrophobic cavity of the cyclodextrin. The secondary mechanism involves dipole-dipole interactions between the trifluoroacetyl groups of the analyte and the methoxy groups at the rim of the cyclodextrin. The spatial arrangement of the (S)-enantiomer allows for a lower energy (more stable) inclusion complex compared to the (R)-enantiomer, resulting in a measurable retention time shift.

Mechanism A Trifluoroacetylated Enantiomers (R) and (S) B beta-Cyclodextrin Cavity (Chiral Stationary Phase) A->B Partitioning into stationary phase C Inclusion Complex Formation (Hydrophobic Interactions) B->C Primary interaction D Dipole-Dipole Interactions (Cyclodextrin Rim) B->D Secondary interaction E Differential Free Energy Leading to Separation C->E D->E

Fig 2. Mechanistic pathway of chiral recognition within the cyclodextrin stationary phase.

Method Validation Summary

To confirm the method's reliability for determining the enantiomeric purity of chiral catalysts[5], full ICH-compliant validation was executed using the Permethylated β -CD column.

Table 2: Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Linearity ( R2 ) 0.9998 (Range: 0.05 - 2.0 mg/mL) 0.995
Limit of Detection (LOD) 0.01% (relative to nominal concentration) 0.05%
Limit of Quantitation (LOQ) 0.03% (relative to nominal concentration) 0.10%
Intra-day Precision 0.8% RSD (n=6) 2.0% RSD
Inter-day Precision 1.2% RSD (n=12 over 3 days) 3.0% RSD
Robustness Pass ( ± 2°C oven temp, ± 0.1 mL/min flow) Rs​ remains 1.5

Conclusion

For the rigorous determination of enantiomeric excess in methyl[(2S)-pyrrolidin-2-ylmethyl]amine, direct analysis is fundamentally flawed due to the thermodynamic penalties of its highly polar secondary amines. By coupling di-trifluoroacetylation with a permethylated β -cyclodextrin stationary phase, we establish a robust, self-validating analytical system. This method outperforms alternative chiral phases (such as γ -CD and L-Valine derivatives) by leveraging the exact spatial dimensions of the β -CD cavity to maximize the free energy difference ( ΔΔG ) between enantiomers, ensuring baseline resolution and uncompromised scientific integrity.

References

  • Title: Proline hydrochloride, L- | 7776-34-3 Source: Benchchem URL
  • Source: Analytical Chemistry (ACS Publications)
  • Title: Separation of Enantiomers Using Gas Chromatography: Application in Forensic Toxicology, Food and Environmental Analysis Source: ResearchGate URL
  • Title: Benzyl-methyl-pyrrolidin-2-ylmethyl-amine | 1021236-58-7 Source: Benchchem URL
  • Title: Chiral Iron(II)

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Validation

catalytic efficiency of methyl[(2S)-pyrrolidin-2-ylmethyl]amine compared to MacMillan catalysts

Executive Summary In the landscape of asymmetric organocatalysis, secondary amines are the privileged scaffolds for activating carbonyl compounds. However, not all secondary amines are created equal.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric organocatalysis, secondary amines are the privileged scaffolds for activating carbonyl compounds. However, not all secondary amines are created equal. This guide provides an in-depth technical comparison between methyl[(2S)-pyrrolidin-2-ylmethyl]amine (a highly nucleophilic pyrrolidine diamine) and MacMillan catalysts (imidazolidinones). While pyrrolidine diamines are the gold standard for enamine-mediated HOMO-raising activations, MacMillan catalysts have been meticulously engineered for iminium-mediated LUMO-lowering activations. Understanding their divergent physicochemical properties is critical for researchers optimizing asymmetric synthetic routes.

Mechanistic Foundations: The "Why" Behind the Efficiency

As a Senior Application Scientist, selecting the correct organocatalyst requires looking beyond empirical screening and understanding the thermodynamic and kinetic parameters that govern the catalytic cycle.

Basicity and Nucleophilicity

The fundamental divergence in catalytic efficiency between these two classes stems from their Brønsted basicities. According to comprehensive photometric studies, pyrrolidine-based catalysts exhibit pKaH​ values between 16 and 20 in acetonitrile[1]. This high basicity makes methyl[(2S)-pyrrolidin-2-ylmethyl]amine highly nucleophilic, allowing it to rapidly condense with enolizable aldehydes and ketones to form electron-rich enamines.

In contrast, MacMillan imidazolidinones are significantly less basic, with pKaH​ values typically ranging from 10 to 12[1]. This reduced basicity is not a flaw; it is a critical design feature for iminium catalysis. If the catalyst were too basic, the initial nucleophilic attack on the carbonyl would be irreversible, trapping the catalyst in an inactive aminal resting state[1]. The lower basicity ensures that aminal formation is reversible, facilitating rapid dehydration to the active iminium ion.

Bifunctional Hydrogen Bonding vs. Rigid Steric Shielding
  • methyl[(2S)-pyrrolidin-2-ylmethyl]amine : Operates as a bifunctional catalyst. The secondary pyrrolidine amine forms the enamine, while the N-methylaminomethyl side chain acts as a Brønsted acid/hydrogen-bond donor (when protonated by an acid co-catalyst). This H-bonding network precisely orients incoming electrophiles (e.g., nitroalkenes) to ensure high enantioselectivity.

  • MacMillan Catalyst : Relies on rigid, bulky substituents (e.g., benzyl or tert-butyl groups) on the imidazolidinone ring. These groups provide intense steric shielding, physically blocking one face of the iminium ion to dictate the stereochemical outcome of reactions like the Diels-Alder cycloaddition.

MechanisticDivergence cluster_pyr Pyrrolidine Diamine Pathway cluster_mac MacMillan Catalyst Pathway Substrate Carbonyl Substrate (Aldehyde/Ketone) PyrCat methyl[(2S)-pyrrolidin-2-ylmethyl]amine Substrate->PyrCat High Basicity (pKaH 16-20) MacCat Imidazolidinone Catalyst Substrate->MacCat Lower Basicity (pKaH 10-12) Enamine Enamine Intermediate (HOMO Raised) PyrCat->Enamine Bifunctional Bifunctional H-Bonding (Stereocontrol) Enamine->Bifunctional Michael Michael / Aldol Adducts Bifunctional->Michael Iminium Iminium Intermediate (LUMO Lowered) MacCat->Iminium Steric Rigid Steric Shielding (Stereocontrol) Iminium->Steric DA Diels-Alder Adducts Steric->DA

Mechanistic divergence of pyrrolidine diamines (enamine) and MacMillan catalysts (iminium).

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics for both catalyst classes, providing a data-driven baseline for reaction design.

Featuremethyl[(2S)-pyrrolidin-2-ylmethyl]amineMacMillan Catalyst (2nd Gen)
Primary Activation Mode Enamine (HOMO-raising)Iminium (LUMO-lowering)
Conjugate Acid pKaH​ (MeCN) ~16–20[1]10–12[1]
Stereocontrol Mechanism Bifunctional Hydrogen BondingRigid Steric Shielding
Optimal Reaction Types Asymmetric Michael, Aldol, MannichAsymmetric Diels-Alder, Friedel-Crafts
Typical Catalyst Loading 10–20 mol%5–20 mol%
Reaction Kinetics Fast enamine formation, high nucleophilicity[1]Reversible initial attack, rate-determining deprotonation[1]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following step-by-step methodologies include built-in validation steps and mechanistic rationales for the chosen conditions.

Protocol A: Asymmetric Michael Addition (Pyrrolidine Diamine)

Target: Addition of cyclohexanone to trans-β-nitrostyrene.

  • Preparation : Dissolve trans-β-nitrostyrene (1.0 mmol) in 2.0 mL of anhydrous THF.

  • Catalyst Activation : Add methyl[(2S)-pyrrolidin-2-ylmethyl]amine (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%) to the solution.

    • Causality: The acid selectively protonates the primary/secondary amine on the side chain, creating the necessary hydrogen-bond donor to coordinate the nitro group of the electrophile, locking it into a highly organized transition state.

  • Reaction : Add cyclohexanone (2.0 mmol, 2 equivalents). Stir the mixture at room temperature.

  • Validation : Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the bright yellow nitrostyrene spot is fully consumed (typically 12-24 hours). This visual cue acts as a self-validating endpoint.

  • Workup & Analysis : Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography. Determine diastereomeric ratio (dr) via ¹H NMR and enantiomeric excess (ee) via chiral stationary phase HPLC.

Protocol B: Asymmetric Diels-Alder Reaction (MacMillan Catalyst)

Target: Cycloaddition of cyclopentadiene and cinnamaldehyde.

  • Preparation : Dissolve (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (MacMillan 2nd Gen, 0.1 mmol, 10 mol%) in 2.0 mL of MeOH/H₂O (95:5).

  • Catalyst Activation : Add trifluoroacetic acid (TFA, 0.1 mmol, 10 mol%) and stir for 5 minutes.

    • Causality: TFA protonates the imidazolidinone. Because of its lower basicity, this enables reversible iminium formation without irreversible aminal trapping[1].

  • Reaction : Add cinnamaldehyde (1.0 mmol) and cool the mixture to -20 °C. Add freshly cracked cyclopentadiene (3.0 mmol) dropwise.

  • Validation : Monitor via TLC until the aldehyde is consumed. The low temperature is critical to maximize the energetic difference between the diastereomeric transition states.

  • Workup & Analysis : Quench with cold water, extract with diethyl ether (3 x 10 mL), dry over MgSO₄, and concentrate. Purify via silica gel chromatography. Determine endo/exo ratio via ¹H NMR and ee via chiral HPLC.

ExperimentalWorkflow Prep Substrate & Solvent Preparation CatA Add Pyrrolidine Diamine + Acid Co-catalyst Prep->CatA CatB Add MacMillan Catalyst + TFA Prep->CatB ReactA Stir at RT (Enamine Formation) CatA->ReactA ReactB Cool to -20°C (Iminium Formation) CatB->ReactB Quench Quench & Extract (H2O / EtOAc) ReactA->Quench ReactB->Quench Analyze Chiral HPLC Analysis (ee% & dr determination) Quench->Analyze

Parallel experimental workflows for enamine and iminium organocatalytic reactions.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl[(2S)-pyrrolidin-2-ylmethyl]amine
Reactant of Route 2
methyl[(2S)-pyrrolidin-2-ylmethyl]amine
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